molecular formula C13H14N2O3S B2362049 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1207041-11-9

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2362049
CAS No.: 1207041-11-9
M. Wt: 278.33
InChI Key: SBFMTIJGOYVGAP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and biological applications due to their diverse reactivity and functional properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the intermediate, which is then reacted with 3-methylisothiazole to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be considered to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could result in various substituted derivatives.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide: can be compared with other acetamides and isothiazole derivatives.

    2-(2-methoxyphenoxy)acetamide: Lacks the isothiazole ring, potentially altering its reactivity and applications.

    N-(3-methylisothiazol-5-yl)acetamide: Lacks the methoxyphenoxy group, which may affect its chemical properties and biological activity.

Uniqueness

The presence of both the methoxyphenoxy and isothiazole groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-7-13(19-15-9)14-12(16)8-18-11-6-4-3-5-10(11)17-2/h3-7H,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFMTIJGOYVGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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